Carbon-Free ZnO Film Deposition via MOCVD
Zn(TMHD)₂ enables deposition of ZnO films with exceptionally low carbon incorporation compared to typical MOCVD processes. X-ray photoelectron spectroscopy (XPS) analysis of films deposited using Zn(TMHD)₂ showed surface carbon reduced from as high as 34 at.% to less than 1 at.% within the first 5 nm of sputter depth profiling [1]. In contrast, conventional MOCVD-fabricated ZnO films using other precursors typically exhibit significantly higher carbon concentrations throughout the film thickness, with carbon being a ubiquitous impurity in MOCVD-grown ZnO that causes unintentional doping and compensation effects [2]. The stoichiometric ZnO achieved (Zn:O atomic percent ratio of 0.98 at surface, 1.00 overall by RBS) further confirms clean decomposition [1].
| Evidence Dimension | Carbon impurity concentration in deposited ZnO films |
|---|---|
| Target Compound Data | Surface carbon reduced from ≤34 at.% to <1 at.% within first 5 nm; bulk carbon below detection limits |
| Comparator Or Baseline | Conventional MOCVD-fabricated ZnO films (general class): carbon is a ubiquitous impurity causing unintentional doping |
| Quantified Difference | Carbon reduced to <1 at.% in bulk film; typical MOCVD ZnO contains measurable carbon throughout |
| Conditions | Cold-wall MOCVD reactor; Zn(TMHD)₂ precursor; Si(100) substrates; XPS with Ar ion sputtering depth profiling |
Why This Matters
Low carbon incorporation directly impacts electrical and optical properties of ZnO films, making Zn(TMHD)₂ suitable for semiconductor and optoelectronic applications where unintentional carbon doping would compromise device performance.
- [1] Saraf, L.V.; Engelhard, M.H.; Wang, C.M.; et al. Metalorganic chemical vapor deposition of carbon-free ZnO using the bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc precursor. Journal of Materials Research, 2007, 22(5), 1230-1234. View Source
- [2] Li, X.; Asher, S.E.; Limpijumnong, S.; et al. Impurity effects in ZnO and nitrogen-doped ZnO thin films fabricated by MOCVD. Journal of Crystal Growth, 2006, 287(1), 94-100. View Source
